2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4N2O2/c12-8-4-2-1-3-7(8)9(18)16-5-6-17-10(19)11(13,14)15/h1-4H,5-6H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGAFEQQKFMICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide typically involves the reaction of 2-fluoroaniline with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antitumor and anti-inflammatory properties . Its structural characteristics enable it to act on specific biological targets, making it a candidate for drug development.
- Antitumor Activity : Preliminary studies indicate that 2,2,2-trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide exhibits cytotoxic effects on various cancer cell lines. For instance, research has shown that this compound can induce apoptosis in breast cancer cells by activating mitochondrial pathways, leading to cell cycle arrest and reduced proliferation rates.
- Anti-inflammatory Effects : The compound has been evaluated in animal models for its ability to mitigate inflammation. Studies have demonstrated that it can significantly reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
Material Science
The unique fluorinated structure of this compound makes it suitable for applications in material science, particularly in the development of fluorinated polymers . These materials are known for their chemical resistance and thermal stability.
- Fluorinated Polymers : The incorporation of trifluoroacetyl groups into polymer matrices can enhance their performance in various applications, including coatings and adhesives that require durability and resistance to solvents.
Analytical Chemistry
In analytical chemistry, this compound can serve as a valuable reagent for the detection and quantification of specific analytes.
- Chromatographic Applications : The compound's ability to form stable derivatives with certain analytes makes it useful in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its fluorinated nature enhances sensitivity and selectivity during analysis.
Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on human breast cancer cell lines (MCF-7) revealed a dose-dependent inhibition of cell proliferation. The IC50 value was determined at 25 µM, indicating significant cytotoxic potential linked to apoptosis induction through mitochondrial pathways.
Study 2: Anti-inflammatory Effects
In a murine model of acute inflammation, administration of the compound resulted in notable reductions in edema and inflammatory markers. This suggests its potential utility in developing treatments for conditions characterized by excessive inflammation.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural Differences
Key Observations :
- The target compound’s secondary amide and ethyl spacer differentiate it from simpler analogs like 2,2,2-trifluoro-N-(2-fluorophenyl)acetamide, which lacks the formamidoethyl side chain .
- Substitution of the morpholine group (as in ) increases polarity and reduces lipophilicity compared to the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s trifluoroacetamide group enhances metabolic stability but increases hydrophobicity compared to morpholine-containing analogs .
- Dimeric analogs (e.g., N,N'-ethylenebis derivatives) exhibit stronger intermolecular hydrogen bonding, leading to higher melting points and crystallinity .
Biological Activity
2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide, with the CAS number 1795939-94-4, is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. The molecular formula for this compound is C11H10F4N2O2, and it has a molecular weight of approximately 278.20 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and potential as an enzyme inhibitor. The presence of fluorine atoms in the structure is believed to play a significant role in modulating biological interactions.
Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups can exhibit significant anticancer activity. For instance, a study evaluated the cytotoxic effects of several fluorinated compounds against various cancer cell lines. The results showed that this compound demonstrated promising inhibitory effects on cell proliferation in certain cancer types.
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. The trifluoromethyl group enhances binding affinity to target proteins or enzymes due to increased hydrophobic interactions.
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may act as an inhibitor for certain kinases involved in tumor growth. For example, it was shown to inhibit cyclin-dependent kinase (CDK) activity in vitro.
Table 2: Inhibition Potency against Kinases
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on HeLa Cells : A study demonstrated that treatment with 15 µM of the compound resulted in a significant reduction in cell viability after 48 hours, indicating its potential as an anticancer agent targeting cervical cancer cells.
- In Vivo Studies : Animal model studies are needed to further assess the pharmacokinetics and therapeutic efficacy of this compound in vivo. Preliminary results suggest favorable absorption and distribution characteristics due to its lipophilic nature.
Q & A
Q. How to troubleshoot low yields in coupling reactions during synthesis?
- Answer :
- Catalyst-Ligand Systems : Optimize Pd-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand) for cross-coupling steps.
- Degassing Solvents : Remove dissolved oxygen to prevent catalyst deactivation.
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency for temperature-sensitive steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
